3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol
CAS No.: 1261901-59-0
Cat. No.: VC11750033
Molecular Formula: C16H12FNO3
Molecular Weight: 285.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261901-59-0 |
|---|---|
| Molecular Formula | C16H12FNO3 |
| Molecular Weight | 285.27 g/mol |
| IUPAC Name | ethyl 4-(3-cyano-5-hydroxyphenyl)-2-fluorobenzoate |
| Standard InChI | InChI=1S/C16H12FNO3/c1-2-21-16(20)14-4-3-11(8-15(14)17)12-5-10(9-18)6-13(19)7-12/h3-8,19H,2H2,1H3 |
| Standard InChI Key | ASYZGOHNOXRJLU-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F |
| Canonical SMILES | CCOC(=O)C1=C(C=C(C=C1)C2=CC(=CC(=C2)C#N)O)F |
Introduction
3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol is a complex organic compound belonging to the phenolic family. It is characterized by the presence of a cyano group (-CN), an ethoxycarbonyl group (-COOCH2CH3), and a fluorinated phenyl ring. The compound's unique combination of functional groups imparts distinct chemical properties, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science.
Synthesis Methods
The synthesis of 3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol typically involves multi-step processes. One prominent method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. This method allows for the precise introduction of the desired functional groups onto the phenolic framework.
Chemical Reactions and Conditions
The compound can undergo various chemical reactions, including oxidation, reduction, and electrophilic substitution. The conditions for these reactions are as follows:
| Reaction Type | Reagents | Conditions |
|---|---|---|
| Oxidation | Potassium permanganate, chromium trioxide | Acidic medium |
| Reduction | Lithium aluminum hydride, hydrogen gas | Metal catalyst required |
| Electrophilic Substitution | Halogens (e.g., bromine), nitrating agents | Varies by specific reaction |
Biological Activities and Applications
Research indicates that 3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol exhibits potential biological activities, particularly in antimicrobial and anticancer domains. The compound's mechanism may involve interactions with specific biological targets, influenced by the functional groups present, which facilitate hydrogen bonding and other molecular interactions. This makes it a candidate for further studies in drug development and therapeutic applications.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Cyano-5-[4-(ethoxycarbonyl)-3-fluorophenyl]phenol, including variations in the substitution pattern or functional groups:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Cyano-5-(4-ethoxycarbonylphenyl)phenol | Similar phenolic structure but different substitution pattern | Different biological activity profile |
| 3-Cyano-5-[4-(ethylcarbamoyl)-3-fluorophenyl]phenol | Contains ethylcarbamoyl instead of ethoxycarbonyl | May exhibit different solubility and stability |
| 3-Cyano-4-fluorophenol | Lacks ethoxycarbonyl group | Simpler structure with potentially different reactivity |
| 5-Cyano-2-fluorophenol | Different positioning of cyano and fluorophenyl groups | Variations in chemical reactivity due to structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume